Ethyl 3-(4-methylphenyl)-5-(1-pyrrolidinyl)-1,2,4-triazine-6-carboxylate
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Description
Ethyl 3-(4-methylphenyl)-5-(1-pyrrolidinyl)-1,2,4-triazine-6-carboxylate is a useful research compound. Its molecular formula is C17H20N4O2 and its molecular weight is 312.373. The purity is usually 95%.
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Scientific Research Applications
Chemical Transformations and Synthesis
- The compound has been explored in the context of chemical transformations and synthesis. For instance, ethyl N-[5′-(3′-methylmercapto-6′-ethoxycarbonyl)-1′,2′,4′-triazinyl]-3-methylmercapto-5-oxo-1,2,4-triazine-6-carboxylate, a related compound, undergoes various reactions with aromatic amines and other compounds, demonstrating the versatility of this class of compounds in synthetic chemistry (M. Cai, 1985).
Unusual Reaction Pathways
- Research has shown that ethyl 1,2,4-triazine-3-carboxylate can engage in non-synchronous reactions, leading to unexpected by-products. This highlights the potential for discovering novel reaction pathways and mechanisms within this class of compounds (E. MacorJohn, W. Kuipers, R. Lachicotte, 1998).
Antimicrobial Activity
- Some derivatives of 1,2,4-triazol-3-one, which are structurally related to the ethyl 3-(4-methylphenyl)-5-(1-pyrrolidinyl)-1,2,4-triazine-6-carboxylate, have been evaluated for antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Seda Fandaklı, Serap Başoğlu, H. Bektaş, Meltem Yolal, A. Demirbaş, S. Karaoglu, 2012).
Cyclization Reactions
- Ethyl 5-amino-1,2,4-triazine-6-carboxylates, which are structurally similar, have been utilized in cyclization reactions to form novel compounds like pyrimido[4,5-e][1,2,4]triazines. Such reactions are pivotal in the synthesis of new chemical entities (H. Wamhoff, M. Tzanova, 2003).
Anticancer and Antibacterial Activities
- Novel ethyl esters of 1,2-dyhidropyrrolo[1,2-d][1,2,4]triazine-7-carboxylic acids, which share a core structure with this compound, have been synthesized and shown to possess anticancer and antibacterial activities. This indicates the potential biomedical applications of these compounds (Valeriia Astakhina, Maxim Voievudskyi, O. Kharchenko, V. Novikov, Elena Komarovska-Porohnyavets, O. Petukhova, 2016).
Properties
IUPAC Name |
ethyl 3-(4-methylphenyl)-5-pyrrolidin-1-yl-1,2,4-triazine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-3-23-17(22)14-16(21-10-4-5-11-21)18-15(20-19-14)13-8-6-12(2)7-9-13/h6-9H,3-5,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USVXJKXGXLNYKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=N1)C2=CC=C(C=C2)C)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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